Benzene, (1-methyl-1,2-butadienyl)-

CAS No.: 52741-30-7

Cat. No.: VC20647901

Molecular Formula: C11H12

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52741-30-7 |

|---|---|

| Molecular Formula | C11H12 |

| Molecular Weight | 144.21 g/mol |

| Standard InChI | InChI=1S/C11H12/c1-3-7-10(2)11-8-5-4-6-9-11/h3-6,8-9H,1-2H3 |

| Standard InChI Key | CJQKTQMZTNTSIM-UHFFFAOYSA-N |

| Canonical SMILES | CC=C=C(C)C1=CC=CC=C1 |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

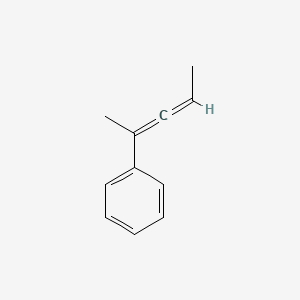

Benzene, (1-methyl-1,2-butadienyl)- features a benzene ring bonded to a 1-methyl-1,2-butadienyl group. The substituent’s structure consists of a four-carbon chain with conjugated double bonds at positions 1 and 2, and a methyl group attached to the first carbon (Fig. 1). This configuration creates an allene system (R₂C=C=CH₂), which imparts distinct electronic and steric properties. The IUPAC name explicitly defines the substituent’s topology, ensuring unambiguous identification .

Key Structural Features:

-

Allenyl group: The C=C=C moiety introduces planarity and rigidity.

-

Methyl branching: Steric effects at the first carbon influence reactivity.

-

Aromatic ring: Delocalized π-electrons enhance stability.

Synthesis and Manufacturing Processes

Synthetic Routes

While no direct synthesis protocols for benzene, (1-methyl-1,2-butadienyl)- are documented in the provided sources, analogous methods for allene-containing aromatics suggest viable pathways:

-

Hydrometallation of Alkynes:

Reaction of propargyl halides with Grignard reagents in the presence of transition metal catalysts (e.g., Cu(I)) could yield allenic substituents . -

Cross-Coupling Reactions:

Palladium-catalyzed couplings between aryl halides and allenic organometallics (e.g., allenylboronic acids) may facilitate benzene ring functionalization .

Industrial Production

Current data indicates limited commercial production, with only one supplier listed globally . Scalability challenges likely stem from the instability of allenic intermediates during purification.

Physicochemical Properties

Thermodynamic Properties

Table 1: Predicted Physicochemical Properties

| Property | Value (Estimated) | Unit | Method |

|---|---|---|---|

| Boiling Point (T₆₀₀ᵢₗ) | 480–500 | K | Joback |

| Heat of Vaporization | ~42 | kJ/mol | Crippen |

| Octanol-Water LogP | 3.5–4.0 | — | McGowan |

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorbance near 1950 cm⁻¹ (C=C=C stretching).

-

NMR: Distinct splitting patterns due to allenic proton coupling.

Applications and Industrial Relevance

Polymer Chemistry

Allenes are valued as monomers for producing conjugated polymers. The methyl group in benzene, (1-methyl-1,2-butadienyl)- could modulate polymer backbone flexibility, enhancing optoelectronic properties .

Pharmaceutical Intermediates

The compound’s rigid structure may serve as a scaffold for drug candidates targeting steric-sensitive enzymes.

Future Research Directions

-

Experimental Characterization: Priority should be given to measuring melting points, solubility, and reaction kinetics.

-

Computational Studies: Density functional theory (DFT) could elucidate electronic transitions and reactivity hotspots.

-

Applications in Catalysis: Testing as a ligand in asymmetric catalysis may exploit its chiral allenic center.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume